Regioselective Biotransformation: Hydration Rate and Yield vs. Pyridine and Pyrazine Analogs
Pyrazine-2,6-dicarbonitrile was identified as a poor substrate for the nitrile hydratase/nitrilase enzyme systems of Rhodococcus erythropolis A4 and Fusarium solani, contrasting sharply with the efficient biotransformation observed for pyridine-based dinitriles [1]. This differential susceptibility dictates distinct process design and downstream isolation strategies.
| Evidence Dimension | Enzymatic biotransformation yield after 10 min (hydration) |
|---|---|
| Target Compound Data | Inferior substrate; minimal conversion reported |
| Comparator Or Baseline | 2,6-Pyridinedicarbonitrile: 83% yield to 6-cyanopyridine-2-carboxamide; 2,4-Pyridinedicarbonitrile: 97% yield to 2-cyanopyridine-4-carboxamide |
| Quantified Difference | Approx. 83-97 percentage points lower conversion for target compound under identical conditions |
| Conditions | Rhodococcus erythropolis A4 whole-cell biocatalyst, 10 min reaction time |
Why This Matters
For applications requiring enzymatic derivatization (e.g., amide synthesis), selecting the pyrazine-2,6-isomer over pyridine analogs imposes a requirement for alternative, non-enzymatic chemical routes, impacting overall process cost and synthetic feasibility.
- [1] Vejvoda, V., Šveda, O., Kaplan, O., Přikrylová, V., Elišáková, V., Himl, M., ... & Martínková, L. (2007). Biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis and fungal nitrilases. Biotechnology Letters, 29(7), 1119-1124. View Source
